molecular formula C17H16ClN5OS B4807559 N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4807559
M. Wt: 373.9 g/mol
InChI Key: UVIWFZREMOGNSN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H16ClN5OS and its molecular weight is 373.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 373.0764090 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-6-7-12(18)9-14(11)20-15(24)10-25-17-22-21-16(23(17)2)13-5-3-4-8-19-13/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIWFZREMOGNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the chemical formula C17H16ClN5OS and CAS No. 841209-20-9, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action and therapeutic potential, supported by relevant data and case studies.

The compound is characterized by the presence of a triazole ring and a sulfanyl group, which are known to contribute to various biological activities. The structural formula is illustrated below:

\text{N 5 chloro 2 methylphenyl 2 4 methyl 5 pyridin 2 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : It shows potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity

The compound has been shown to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens and cancer cells. For example:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated high affinity for DHFR inhibition, which is essential for DNA synthesis in rapidly dividing cells .

2. Induction of Apoptosis

Studies indicate that the compound can trigger apoptotic pathways in cancer cells:

  • Caspase Activation : The activation of caspases leads to programmed cell death, which is beneficial in cancer therapy.

3. Modulation of Inflammatory Pathways

The compound may influence cytokine production and signaling pathways involved in inflammation:

  • NF-kB Pathway : Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines.

Data Tables

The following table summarizes key biological activities and their corresponding effects:

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryModulation of NF-kB pathway

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value effective at low concentrations, suggesting its potential as an antibiotic agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines showed that treatment with N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide resulted in a significant reduction in cell viability compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.